Ebastine 20 mg vs. Loratadine 10 mg: Significantly Superior Efficacy in Seasonal Allergic Rhinitis (SAR)
In a head-to-head comparative study in patients with seasonal allergic rhinitis (SAR), ebastine 20 mg/day demonstrated significantly greater improvement in mean total symptom score from baseline compared to loratadine 10 mg/day. This provides a clear, quantifiable efficacy advantage at the higher approved dose [1].
| Evidence Dimension | Change from baseline in mean total symptom score |
|---|---|
| Target Compound Data | Ebastine 20 mg: -43% |
| Comparator Or Baseline | Loratadine 10 mg: -36% |
| Quantified Difference | 7 percentage points greater reduction (p = 0.045) |
| Conditions | Randomized controlled trial in patients with seasonal allergic rhinitis (SAR). |
Why This Matters
For procurement decisions where 20 mg dosing is applicable, ebastine offers a statistically significant and clinically relevant advantage in symptom reduction over a widely used comparator, justifying its selection for protocols targeting superior efficacy in SAR.
- [1] Hurst M, Spencer CM. Ebastine: an update of its use in allergic disorders. Drugs. 2000 Apr;59(4):981-1006. doi: 10.2165/00003495-200059040-00018. PMID: 10804043. View Source
